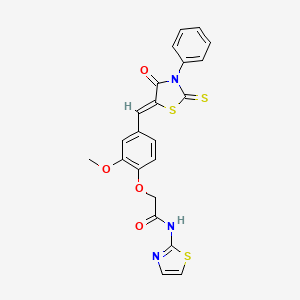

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

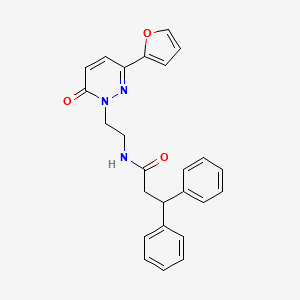

Thiazolidine derivatives are compounds that have garnered significant attention due to their medicinal properties. The compound , (Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, is a thiazolidine derivative that has been synthesized and studied for its potential biological activity.

Synthesis Analysis

The synthesis of this compound has been explored in the context of thiazolidine derivatives. Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds such as (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide have been synthesized and studied, which may offer insights into the synthesis process of related thiazolidine derivatives .

Molecular Structure Analysis

The molecular structure and electronic properties of thiazolidine derivatives have been investigated using quantum chemical calculations. Density Functional Theory (DFT) methods with 6-311++G(d,p) basis sets have been employed to determine energies, geometrical structure, and vibrational wave numbers. These studies provide a deeper understanding of the molecular structure and stability of such compounds .

Chemical Reactions Analysis

While the specific chemical reactions involving the compound are not detailed in the provided papers, the reactivity parameters of similar thiazolidine derivatives have been studied. Molecular electrostatic potential surfaces and various reactivity parameters have been analyzed to explain the reactive nature of these compounds, which could be extrapolated to understand the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are closely tied to their molecular structure. The HOMO and LUMO energy gap, for instance, confirms the occurrence of charge transformation within the molecule. Theoretical IR for the title compound has been calculated, and the molecular electrostatic potential has been studied, which are indicative of the compound's reactivity and potential interaction with biological targets .

The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, which may provide a comparative basis for understanding the physical properties of the compound . These structures can offer insights into the stability and potential biological interactions of the compound .

Relevant Case Studies

The provided papers do not include specific case studies related to the compound . However, the study of related thiazolidine derivatives and their crystal structures can serve as a foundation for understanding the potential applications and interactions of the compound in biological systems .

Scientific Research Applications

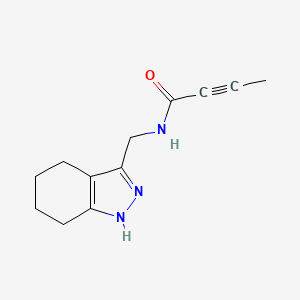

Crystal Structures Analysis

A study by Galushchinskiy et al. (2017) described the crystal structures of two acetamides related to the thioxothiazolidine core, highlighting the significance of structural analysis in understanding the physicochemical properties of such compounds. This research provides foundational knowledge for the design and synthesis of derivatives with potential therapeutic applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial Activity

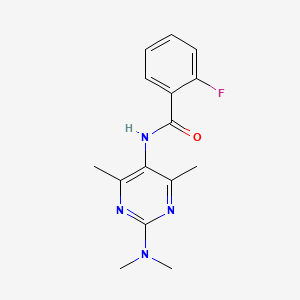

Krátký, Vinšová, and Stolaříková (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based derivatives for their antimicrobial properties. Their research identified several compounds with significant activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). This study underscores the compound's potential as a scaffold for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer and Anti-inflammatory Activities

Several studies have focused on the synthesis of novel derivatives containing the thioxothiazolidinone ring and evaluating their biological activities. For instance, research by Sunder and Maleraju (2013) on anti-inflammatory activity, and Kaminskyy et al. (2016) on antifibrotic and anticancer activities, have contributed to the understanding of how structural modifications affect biological efficacy. These studies collectively highlight the compound's versatility in drug design for various therapeutic areas, including cancer and inflammatory diseases (Sunder & Maleraju, 2013); (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

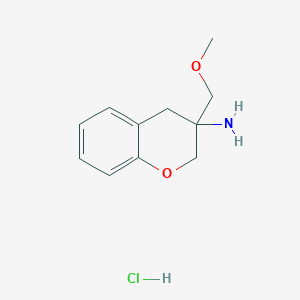

Hypoglycemic and Hypolipidemic Activities

The exploration of thiazolidinedione analogs for their hypoglycemic and hypolipidemic activities has been a significant area of research. Studies by Mehendale-Munj, Ghosh, and Ramaa (2011), and Nikaljea, Choudharia, and Une (2012) report the synthesis of novel compounds with potent activity in reducing blood glucose and lipid levels in animal models, demonstrating the potential of such compounds in managing type-2 diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011); (Nikaljea, Choudharia, & Une, 2012).

properties

IUPAC Name |

2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4S3/c1-28-17-11-14(7-8-16(17)29-13-19(26)24-21-23-9-10-31-21)12-18-20(27)25(22(30)32-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,24,26)/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYPZVHUPAJYNE-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OCC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(2-methoxy-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylamino]butan-1-ol](/img/structure/B2553736.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2553737.png)

![2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione](/img/structure/B2553738.png)

![ethyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2553745.png)